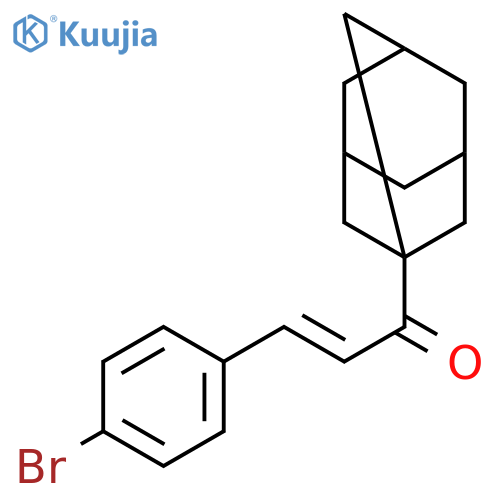

Cas no 174315-50-5 ((2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one)

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 3-(4-bromophenyl)-1-tricyclo[3.3.1.13,7]dec-1-yl-, (2E)-

- (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one

- F0349-2220

- (E)-1-((3r,5r,7r)-adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one

- HMS644C11

- SCHEMBL18325433

- (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one

- AKOS024575973

- SCHEMBL18317450

- 174315-50-5

-

- インチ: InChI=1S/C19H21BrO/c20-17-4-1-13(2-5-17)3-6-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,14-16H,7-12H2/b6-3+

- InChIKey: KTPIUKVFNGQVRL-ZZXKWVIFSA-N

計算された属性

- せいみつぶんしりょう: 344.07758Da

- どういたいしつりょう: 344.07758Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0349-2220-4mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-30mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-3mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-2mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-20μmol |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-25mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-40mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-10mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-20mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0349-2220-15mg |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |

174315-50-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

(2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-oneに関する追加情報

Chemical Profile of (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one (CAS No. 174315-50-5)

The compound (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one, identified by its CAS number 174315-50-5, represents a significant molecule in the realm of chemical and pharmaceutical research. This tricyclic ketone derivative combines the rigidity of the adamantane core with the electronic properties of the bromophenyl group, making it a versatile scaffold for further functionalization and study. Its unique structural features have positioned it as a subject of interest in various biochemical and medicinal chemistry applications.

In recent years, the exploration of such heterocyclic compounds has gained considerable attention due to their potential biological activities. The adamantan-1-yl moiety, known for its lipophilicity and metabolic stability, enhances the compound's suitability for drug-like properties. Meanwhile, the 4-bromophenyl substituent introduces electrophilic centers that can be readily modified through cross-coupling reactions, allowing for the creation of more complex molecular architectures.

Current research in this domain has highlighted the compound's relevance in the development of novel therapeutic agents. Studies have demonstrated its efficacy in modulating various biological pathways, particularly those involving enzyme inhibition and receptor interaction. The structural motif of (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one has been found to interact favorably with target proteins, suggesting its potential as a lead compound in drug discovery campaigns.

One of the most compelling aspects of this molecule is its ability to serve as a precursor for more intricate derivatives. The presence of both the Adamantane and Bromophenyl groups provides multiple points for chemical manipulation, enabling researchers to fine-tune its pharmacological profile. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, thereby expanding its biological spectrum.

Recent advancements in computational chemistry have further accelerated the study of this compound. Molecular modeling techniques have been utilized to predict binding affinities and optimize synthetic routes. These computational insights have complemented experimental efforts, leading to more efficient synthesis and higher yields of pharmacologically relevant derivatives.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. Its rigid framework and tunable electronic properties make it a candidate for developing advanced materials with specific optical or electronic characteristics. Researchers are exploring its potential use in organic electronics and liquid crystal displays (LCDs), where such molecular structures can contribute to improved device performance.

The synthesis of (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include Friedel-Crafts acylation followed by bromination and subsequent functionalization at the propenone double bond. These synthetic strategies underscore the importance of well-designed reaction sequences in achieving high regioselectivity and yield.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies are essential to evaluate their pharmacokinetic properties, toxicity profiles, and potential side effects. These studies provide critical data that informs subsequent clinical trial design and regulatory submissions.

The integration of machine learning and artificial intelligence into drug discovery has also impacted the study of this compound. Predictive models can now forecast how different modifications will affect its biological activity, streamlining the process of lead optimization. This interdisciplinary approach has significantly reduced the time and cost associated with developing new therapeutic agents.

As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like (2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one. Its unique combination of structural features makes it a valuable tool for both academic research and industrial applications. Future studies are likely to uncover even more innovative uses for this versatile molecule, further solidifying its role in advancing chemical biology and medicinal chemistry.

174315-50-5 ((2E)-1-(adamantan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one) 関連製品

- 670273-10-6(2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole)

- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 1567930-26-0((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)

- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

- 20804-38-0(2,4-Dimethyl-5-mercaptophenol)

- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)

- 165947-55-7(tert-butyl 2-formyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)

- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 2138097-11-5(2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde)

- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)